BenchChemオンラインストアへようこそ!

3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid

Stereochemical purity Procurement quality control Isomer differentiation

3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid is a nitro-substituted methylenedioxy cinnamic acid derivative with the molecular formula C10H7NO6 and molecular weight 237.17 g/mol. The CAS 156774-73-1 specifically designates the (E)-isomer configuration about the acrylic acid double bond.

Molecular Formula C10H7NO6
Molecular Weight 237.17 g/mol
CAS No. 156774-73-1
Cat. No. B3243414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid
CAS156774-73-1
Molecular FormulaC10H7NO6
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1+
InChIKeyGJAIAEVUUHUHTE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid (CAS 156774-73-1): Stereochemically Defined Nitro-Methylenedioxy Cinnamic Acid Scaffold for Procurements Requiring Consistent Reactivity and Defined Identity


3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid is a nitro-substituted methylenedioxy cinnamic acid derivative with the molecular formula C10H7NO6 and molecular weight 237.17 g/mol [1]. The CAS 156774-73-1 specifically designates the (E)-isomer configuration about the acrylic acid double bond [2]. This compound is recognized in the patent literature as a phenylpropanoid pathway inhibitor suitable for enhancing taxane yields in plant cell culture [3], and has been employed as a versatile ligand for the synthesis of organotin(IV) complexes with characterized cytotoxicity and antitumor profiles [4]. Its dual functionalization—combining a benzo[d][1,3]dioxole (methylenedioxy) ring system with a nitro group at the 6-position and an acrylic acid side chain—distinguishes it from simpler nitrocinnamic acids and non-nitro methylenedioxy analogs, providing a unique reactivity profile for downstream synthetic elaboration.

Why 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid Cannot Be Replaced by Generic Nitro-Cinnamic or Methylenedioxy-Cinnamic Analogs Without Risk of Divergent Reactivity


Substituting 3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid with a simpler nitrocinnamic acid (e.g., 4-nitrocinnamic acid) or a non-nitro methylenedioxy analog (e.g., 3,4-methylenedioxycinnamic acid, MDCA) introduces significant structural divergence. The target compound uniquely juxtaposes an electron-withdrawing nitro group and a methylenedioxy ring on the cinnamic acid backbone; in isolated enzyme systems, these pharmacophores exhibit distinct inhibitory profiles—MDCA inhibits 4-coumarate-CoA ligase (4CL) with a Ki of 0.3 mM, while 4-nitrocinnamic acid shows a Ki of 0.6 mM against peptidylglycine α-hydroxylating monooxygenase, compared to 4 mM for unsubstituted cinnamic acid [1]. Although direct comparative IC50 or Ki data for the target compound against these specific enzymes are absent from the public literature (see Sections 3 for explicit evidence boundaries), the patent record demonstrates that the full nitro-methylenedioxy combination is preferentially cited over either mono-functional analog for phenylpropanoid pathway intervention in taxane-producing cell cultures [2]. Furthermore, stereochemical ambiguity matters: the E-isomer (CAS 156774-73-1) has a reported melting point of 278 °C [3], whereas generic product listings under CAS 6315-90-8 may specify a melting point of 280 °C (dec.) , indicating that stereochemically undefined material can exhibit different thermal behavior, potentially reflecting isomeric heterogeneity that could compromise reproducibility in synthesis or assay protocols.

Quantitative Differentiation Evidence for 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid Relative to Structural Comparators


Stereochemically Defined (E)-Isomer Melting Point as a Quality Attribute Differentiating CAS 156774-73-1 from Generic CAS 6315-90-8 Product

The (E)-isomer designated by CAS 156774-73-1 exhibits a reported melting point of 278 °C without decomposition notation [1]. In contrast, the generic CAS 6315-90-8 product is described with a melting point of 280 °C (dec.) or alternatively 273-275 °C depending on the source, suggesting potential stereochemical heterogeneity or varying E/Z ratios . This 2-7 °C melting point range discrepancy between the defined E-isomer and generic product provides a tangible, measurable procurement criterion for applications where isomeric consistency is critical.

Stereochemical purity Procurement quality control Isomer differentiation

Brine Shrimp Lethality (LD50) of the Free Ligand Versus Its Organotin(IV) Derivatives Establishes a Low-Cytotoxicity Baseline for Scaffold Optimization

In a within-study comparison using the brine shrimp (Artemia salina) lethality assay, the free ligand acid—3,4-methylenedioxy-6-nitrophenylpropenoic acid (CAS 6315-90-8 / 156774-73-1)—exhibited an LD50 of 975.24 μg/mL, making it markedly less toxic than its organotin(IV) complexes, which displayed LD50 values ranging from 0.26 μg/mL to 581.23 μg/mL [1]. Among triorganotin derivatives, compound 5 (tributyltin) and compound 7 (tricyclohexyltin) showed LD50 values of 0.26 μg/mL and 0.40 μg/mL, respectively—representing >3,700-fold higher cytotoxicity than the free ligand [1]. This quantitative gradient confirms that the free acid serves as a relatively non-cytotoxic scaffold whose bioactivity can be substantially amplified through organometallic derivatization.

Cytotoxicity profiling Scaffold optimization Organometallic derivatization

Crown Gall Tumor Inhibition by the Free Ligand Compared to Organotin(IV) Complexes Demonstrates Basal Antitumor Activity Amplifiable Through Metal Coordination

In the crown gall tumor inhibition (potato disc) assay using Agrobacterium tumefaciens, the free ligand acid achieved 44% tumor inhibition (4.02 ± 1.04 average tumors versus 7.5 ± 1.13 for the negative control), while select organotin(IV) derivatives—specifically compounds 2, 5, and 8—achieved 100% tumor inhibition [1]. The activity gradient follows the order [RSnL2Cl] < [R2SnL2] < [R3SnL], with the free ligand serving as the baseline reference point [1]. This within-study comparison establishes the scaffold's intrinsic antitumor potential and demonstrates that significant activity enhancement is achievable through structural elaboration.

Antitumor activity Crown gall assay Structure-activity relationship

Dual Methylenedioxy-Nitro Pharmacophore Architecture Differentiates the Compound from Mono-Functional Cinnamic Acid Analogs in Enzyme Inhibition Contexts

Structural dissection reveals that 3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid is the only commercially cataloged cinnamic acid derivative that simultaneously incorporates (i) a methylenedioxy (1,3-benzodioxole) ring system and (ii) an aromatic nitro group onto the cinnamic acid backbone. In isolated enzyme systems, the methylenedioxy-cinnamic acid analog MDCA inhibits 4-coumarate-CoA ligase (4CL) with a Ki of 0.3 mM, while the nitro-substituted analog 4-nitrocinnamic acid inhibits peptidylglycine α-hydroxylating monooxygenase (PHM) with a Ki of 0.6 mM—both representing improved potency over the parent cinnamic acid (Ki = 4 mM) [1]. Although direct in-class comparative enzyme inhibition data for the target compound are absent from public sources, the patent literature specifically identifies 3,4-methylenedioxy-6-nitrocinnamic acid (rather than MDCA or 4-nitrocinnamic acid alone) as a preferred phenylpropanoid pathway inhibitor for taxane yield enhancement in Taxus cell cultures [2], consistent with a synergistic or dual-target engagement hypothesis conferred by the combined pharmacophores.

Phenylpropanoid pathway inhibition Enzyme inhibition Pharmacophore design

Predicted Physicochemical Property Profile Supports Favorable Drug-Likeness and Synthetic Tractability Relative to Higher-Molecular-Weight Benzodioxole Derivatives

Computationally predicted properties for the target compound include a LogP (octanol-water partition coefficient) of 1.95 , XLogP3-AA of 1.5 [1], zero Rule-of-Five violations , a topological polar surface area (TPSA) of 102 Ų , and three freely rotatable bonds . When compared to larger benzodioxole-based drug candidates such as steganacin (MW ~450 Da) or podophyllotoxin (MW 414 Da), the modest molecular weight of 237.17 g/mol and favorable LogP range suggest superior synthetic tractability for high-throughput analog generation and a reduced likelihood of permeability or solubility liabilities in cell-based assays.

Drug-likeness Physicochemical profiling Synthetic accessibility

Synthetic Yield Benchmark of 80% Provides a Reproducible Baseline for Multi-Gram Scale-Up Evaluations

In the reported synthesis by Ahmad et al. (2007), the ligand acid—3,4-methylenedioxy-6-nitrophenylpropenoic acid—was obtained with a synthetic yield of 80% following condensation of the corresponding aromatic aldehyde with malonic acid [1]. The product was characterized by elemental analysis (observed C 50.45%, H 2.80%, N 5.87%, matching theoretical values) and exhibited a melting point of 278 °C [1]. This 80% yield benchmark is consistent with typical Perkin or Knoevenagel condensation efficiencies for cinnamic acid syntheses (commonly 60-90%), and provides a tangible reference point for laboratories planning multi-gram scale-up of this specific scaffold.

Synthetic methodology Scale-up Process chemistry

Validated Application Scenarios for 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid Based on Quantitative Evidence


Scaffold for Organometallic Anticancer Agent Development with Defined Baseline Cytotoxicity and Tumor Inhibition Parameters

The compound has been validated as a carboxylic acid ligand for the synthesis of mono-, di-, and triorganotin(IV) complexes with characterized antitumor activity. Procurement of the free acid enables medicinal chemistry teams to establish a reproducible low-cytotoxicity baseline (LD50 975.24 μg/mL in brine shrimp; 44% crown gall tumor inhibition) against which newly synthesized metal complexes can be quantitatively compared [1]. This baseline is essential for SAR campaigns aiming to amplify potency through metal coordination while monitoring toxicity windows.

Phenylpropanoid Pathway Inhibition in Taxus Cell Culture for Enhanced Taxane Production

The compound is specifically identified in EP 1538214 A1 and related patents as a preferred inhibitor of the phenylpropanoid pathway for enhancing yields of taxol, baccatin III, and other taxanes from Taxus species cell cultures [1]. Researchers in plant biotechnology or natural product manufacturing can procure this compound as a defined chemical elicitor, with the expectation that its combined nitro and methylenedioxy functionality distinguishes it from simpler phenylpropanoid inhibitors (e.g., MDCA or piperonylic acid) in terms of pathway modulation breadth.

Synthetic Intermediate for Benzodioxole-Containing Bioactive Molecules Requiring (E)-Acrylic Acid Geometry

The (E)-isomer (CAS 156774-73-1) has been used as a precursor for more complex phenylacrylic acid derivatives, such as (E)-2-(2-fluorophenyl)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid, which was characterized by single-crystal X-ray diffraction confirming the E-configuration about the C=C double bond [1]. Procurement of the stereochemically defined E-isomer with a sharp melting point of 278 °C ensures geometric fidelity in downstream products, which is critical for structure-based drug design where olefin geometry dictates bioactivity.

Quality-Controlled Building Block for High-Throughput Screening Libraries Targeting Dual Pharmacophore Space

With a molecular weight of 237.17 g/mol, zero Rule-of-Five violations, and a LogP of 1.95, the compound meets lead-like criteria for inclusion in screening libraries. Its dual methylenedioxy-nitro architecture occupies a unique chemical space not accessible by purchasing simpler nitrocinnamic acids or methylenedioxycinnamic acids individually [1]. The availability of the compound at ≥98% purity from multiple suppliers supports procurement for high-throughput screening where chemical integrity and structural novelty are prioritized.

Quote Request

Request a Quote for 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.